

Cross-reactivity profiling of AS-703569 against a panel of kinases

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Comparative Kinase Selectivity Profiling of AS-703569

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Kinase Inhibitor AS-703569

This guide provides a comparative cross-reactivity profile of AS-703569 (also known as R763), an ATP-competitive Aurora kinase inhibitor. The performance of AS-703569 is compared with other notable Aurora kinase inhibitors, VX-680 (MK-0457) and AZD1152, supported by available experimental data. This document is intended to assist researchers in evaluating the selectivity and potential applications of AS-703569 in cancer research and drug development.

Introduction to AS-703569 and Comparator Compounds

AS-703569 is a potent inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1][2] Dysregulation of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.[1][2] In addition to its activity against Aurora kinases, AS-703569 has been shown to inhibit other kinases, such as FMS-related tyrosine kinase 3 (FLT3).[1][2]

For a comprehensive evaluation, this guide compares AS-703569 with two other well-characterized Aurora kinase inhibitors:



- VX-680 (MK-0457, Tozasertib): A pan-Aurora kinase inhibitor that also shows activity against Abl and Flt-3 kinases.[3]
- AZD1152 (Barasertib): A highly selective inhibitor of Aurora B kinase. It is a prodrug that is rapidly converted to its active form, AZD1152-HQPA.[4][5]

Quantitative Kinase Inhibition Profile

The following tables summarize the inhibitory activities (IC50 or Ki values) of AS-703569 and the comparator compounds against their primary targets and a selection of other kinases. The data has been compiled from various preclinical studies.

Table 1: Inhibitory Activity against Primary Aurora Kinase Targets

Kinase	AS-703569 (R763) IC50 (nM)[1]	VX-680 (MK-0457) Ki (nM)	AZD1152-HQPA Ki (nM)[4][5]
Aurora A	4.0	0.6	1369
Aurora B	4.8	18	0.36
Aurora C	6.8	4.6	-

Table 2: Cross-Reactivity Profile against Other Kinases



Kinase	AS-703569 (R763)	VX-680 (MK-0457) Ki (nM)[3]	AZD1152-HQPA
FLT3	Potent Inhibition[1][2]	30	-
VEGFR2	Potent Inhibition[1]	-	-
AMPK	>10-fold less sensitive than Aurora kinases[1]	-	-
AXL	>10-fold less sensitive than Aurora kinases[1]	-	-
AKT	>10-fold less sensitive than Aurora kinases[1]	-	-
SAPK	>10-fold less sensitive than Aurora kinases[1]	-	-
Abl	-	30	-

Note: A comprehensive, side-by-side kinase panel screening for AS-703569 was mentioned in the literature to be in a supplementary table, but this data was not publicly accessible.[1] AZD1152 has been profiled against a panel of over 50 kinases and is reported to be highly selective, though the detailed panel data is not widely available.[4][5] VX-680 has been tested against over 190 kinases and is noted for its selectivity for the Aurora kinase family.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for characterizing the selectivity of compounds like AS-703569. A common method employed is the in vitro biochemical kinase assay.

Representative Biochemical Kinase Inhibition Assay Protocol

This protocol describes a general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.



Objective: To quantify the in vitro potency of an inhibitor against a specific kinase.

Materials:

- Purified recombinant kinase (e.g., Aurora A, B, or C)
- Kinase-specific substrate peptide
- AS-703569 or other test inhibitors
- Adenosine triphosphate (ATP)
- Kinase assay buffer (containing appropriate salts, DTT, and cofactors)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well white assay plates
- Multilabel plate reader capable of measuring luminescence

Procedure:

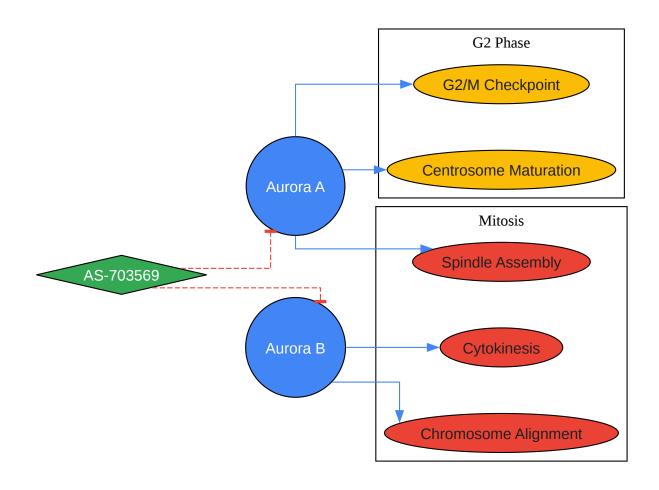
- Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., AS-703569) in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
- Reaction Setup: In a 384-well plate, add the following components in order:
 - Test inhibitor at various concentrations.
 - Purified kinase enzyme.
 - A mixture of the kinase substrate and ATP to initiate the reaction.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
- Reaction Termination and ADP Detection:
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.



- Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert the generated ADP into ATP and subsequently generate a luminescent signal via a luciferase reaction.
- Signal Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations Signaling Pathway of Aurora Kinases in Mitosis



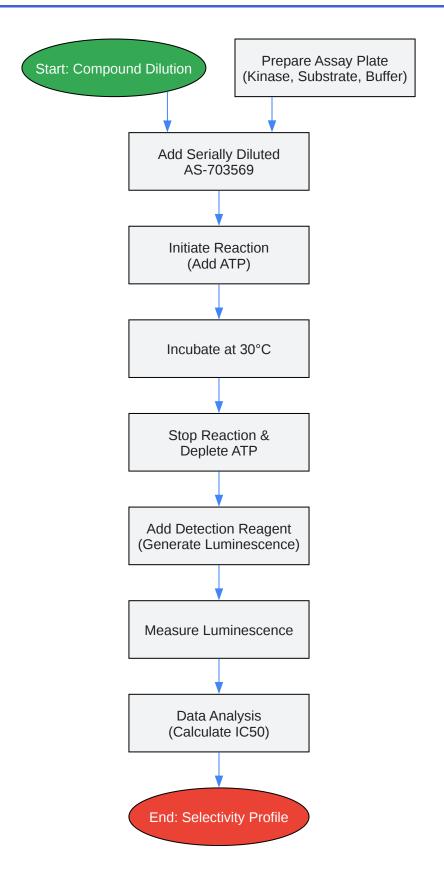


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Caption: Role of Aurora A and B kinases in cell cycle progression and their inhibition by AS-703569.

Experimental Workflow for Kinase Profiling





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